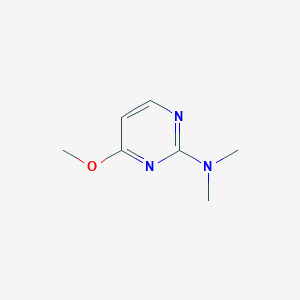

4-methoxy-N,N-dimethylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10(2)7-8-5-4-6(9-7)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDHVOHDANIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyrimidine Derivatives in Contemporary Chemical Research

The pyrimidine (B1678525) ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the realm of organic and medicinal chemistry. researchgate.net Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its profound biological relevance. scbt.com This inherent biocompatibility has made pyrimidine and its derivatives a fertile ground for the development of a vast array of therapeutic agents. researchgate.net

The versatility of the pyrimidine scaffold allows for extensive functionalization, leading to a diverse range of biological activities. Researchers have successfully synthesized pyrimidine derivatives that exhibit antimicrobial, antiviral, antitumor, anti-inflammatory, and cardiovascular effects. evitachem.comnih.gov The ability to modulate the electronic and steric properties of the pyrimidine ring through the introduction of various substituents is a key factor driving its widespread use in drug discovery. For instance, the substitution pattern can influence the molecule's ability to interact with biological targets such as enzymes and receptors, leading to the desired therapeutic outcomes. nih.gov

The following table provides a glimpse into the diverse biological activities associated with pyrimidine derivatives:

| Biological Activity | Therapeutic Area |

| Antitumor | Oncology |

| Antiviral | Infectious Diseases |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Immunology |

| Cardiovascular | Cardiology |

An Overview of Research Trajectories for 4 Methoxy N,n Dimethylpyrimidin 2 Amine and Its Analogues

Established Synthetic Pathways for this compound Core Structure

The creation of the this compound backbone is typically achieved through sequential substitution reactions on a di- or tri-substituted pyrimidine precursor.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyrimidines. acs.org The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups. acs.org The synthesis of the target compound often starts from a readily available precursor like 2,4-dichloropyrimidine (B19661).

The regioselectivity of nucleophilic substitution on dichloropyrimidines can be highly sensitive to the substituents already present on the ring. wuxiapptec.com While 2,4-dichloropyrimidines generally favor substitution at the C-4 position, the presence of an electron-donating group at the C-6 position can direct the initial substitution to the C-2 position. wuxiapptec.com Subsequently, the second chlorine atom can be displaced by another nucleophile. For the synthesis of this compound, this would involve the sequential reaction of 2,4-dichloropyrimidine with dimethylamine (B145610) and sodium methoxide. The order of addition of the nucleophiles can influence the final product and yield.

In some instances, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has been used as a starting material, where SNAr reactions can lead to various substitution patterns depending on the reaction conditions. mdpi.com

Table 1: Nucleophilic Displacement Reactions for Pyrimidine Ring Substitution

| Starting Material | Reagents | Product | Key Features |

|---|

This table summarizes various nucleophilic displacement reactions on chloropyrimidine derivatives, highlighting the starting materials, reagents, primary products, and key characteristics of the reactions.

The Suzuki cross-coupling reaction, a palladium-catalyzed process, is a powerful tool for forming carbon-carbon bonds. tandfonline.comtandfonline.com It is extensively used to introduce aryl or heteroaryl groups onto the pyrimidine ring. tandfonline.comtandfonline.com While not a direct method for synthesizing the this compound core itself, it is crucial for creating precursors or for derivatizing the core structure.

For instance, a 6-aryl-2,4-dichloropyrimidine can be synthesized via a Suzuki reaction, which can then undergo nucleophilic substitution to introduce the methoxy and dimethylamino groups. acs.org The reactivity of halopyrimidines in palladium-catalyzed reactions generally shows a preference for the C4 position in Suzuki and Stille couplings. acs.org This site-selectivity allows for the controlled, sequential introduction of different substituents. acs.orgresearchgate.net

Table 2: Suzuki Cross-Coupling Reactions in Pyrimidine Synthesis

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 6-chloro-pyrimidine derivatives | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 6-aryl-pyrimidine derivatives | tandfonline.comnih.gov |

| 2,4-Dichloropyrimidines | Arylboronic acids | Pd(OAc)₂/dppb or other Pd catalysts | C4-aryl-2-chloropyrimidines | acs.org |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ / K₂CO₃ | Mono-, di-, tri-, and tetra-arylpyrimidines | researchgate.net |

This table outlines the application of Suzuki cross-coupling reactions in the synthesis of aryl-substituted pyrimidines, detailing the substrates, coupling partners, and typical catalyst systems used.

Derivatization and Structural Modification Strategies

Once the this compound core or a suitable precursor is synthesized, various strategies can be employed to create a diverse library of derivatives.

The precursor, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, is a valuable intermediate for further functionalization. biomedpharmajournal.orgresearchgate.netresearchgate.net The chlorine atom at the 4-position is susceptible to nucleophilic displacement by a variety of nucleophiles, including amines and sulfur-containing compounds. biomedpharmajournal.orgresearchgate.netresearchgate.net This allows for the introduction of a wide range of heterocyclic moieties at this position. For example, treatment with various amines can lead to the formation of 4-amino-substituted pyrimidine derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction, are instrumental in introducing aryl and heteroaryl groups at specific positions on the pyrimidine ring. tandfonline.comtandfonline.combiomedpharmajournal.orgresearchgate.netresearchgate.net Starting with a chlorinated precursor like 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, various arylboronic acids can be coupled to the C4 position in the presence of a palladium catalyst, such as palladium tetraacetate and triphenylphosphine, and a base like sodium carbonate. biomedpharmajournal.orgresearchgate.netresearchgate.net This methodology provides a versatile route to a wide array of 4-aryl- and 4-heteroaryl-substituted pyrimidines.

Aminopyrimidine derivatives serve as excellent precursors for the synthesis of Schiff bases. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. jocpr.com The amino group on the pyrimidine ring can react with various substituted aldehydes to form N-benzylidine-2-aminopyrimidine compounds. These reactions are often catalyzed by a few drops of glacial acetic acid or a base like sodium hydroxide (B78521) in an alcoholic solvent. The resulting Schiff base ligands are of significant interest due to their coordination properties with metal ions and their potential applications in materials science and catalysis. nih.gov

Table 3: Derivatization and Structural Modification Strategies

| Precursor | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Nucleophilic Displacement | Various amines, S-nucleophiles | 4-substituted heterocyclic derivatives |

| 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst | 4-aryl/heteroaryl derivatives |

| Aminopyrimidine derivatives | Schiff Base Formation | Substituted aldehydes, acid/base catalyst | Schiff base ligands |

This table provides an overview of the key strategies for derivatizing the pyrimidine core, including the precursor, type of reaction, typical reagents, and the resulting class of compounds.

Exploration of Substituents at Pyrimidine Positions

The functionalization of the pyrimidine ring is crucial for modulating the physicochemical and biological properties of the parent compound. Research has focused on introducing various aryl and heteroaryl moieties, often via sulfur linkages, to enhance molecular interactions with biological targets.

Thiophenyl Derivatives: The introduction of a thiophenyl group onto a heterocyclic core is a common strategy in drug design. In the context of pyrimidine-related structures, 4-thiophenyl derivatives have been synthesized as potential antitumor candidates. nih.gov The synthesis often involves the reaction of a halogenated pyrimidine with a corresponding thiophenol in the presence of a base. For instance, the synthesis of 4-arylether and S-aryl thieno[3,2-d]pyrimidines was achieved by reacting a 4-chloro-thieno[3,2-d]pyrimidine derivative with thiophenolic compounds and potassium carbonate in DMF at room temperature. nih.gov While substitution with phenols required high temperatures, the use of thiophenols proceeded efficiently at ambient temperature. nih.gov

Thiazolylthio and Selenadiazolylphenoxy/Thiadiazolylphenoxy Derivatives: The synthesis of thiazolo[5,4-d]pyrimidines has been accomplished through microwave-assisted condensation of 5-thiazolidinones, an appropriate aldehyde, and thiourea. researchgate.net This indicates the feasibility of incorporating a thiazole (B1198619) moiety. Similarly, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have been synthesized, showcasing methods to link thiadiazole rings to related nitrogen-containing heterocycles. researchgate.net The typical synthesis involves creating a key intermediate, such as 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-thiadiazol-2-amine, and then forming amide derivatives by reacting it with various substituted aromatic acids. researchgate.net

The following table summarizes representative synthetic approaches for introducing sulfur-containing substituents onto pyrimidine and related heterocyclic scaffolds.

| Scaffold | Substituent Type | Reagents & Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Thieno[3,2-d]pyrimidine | S-Aryl | 4-chloro starting material, R-PhSH, K₂CO₃, DMF, 30 °C, 1.5 h | Efficient substitution at room temperature, yielding 4-(S-aryl)thieno[3,2-d]pyrimidines. | nih.gov |

| Pyrimidine | Thiazolo-fused | 5-thiazolidinones, aldehyde, thiourea, microwave irradiation, 5 min | Rapid synthesis of thiazolo[5,4-d]pyrimidines. | researchgate.net |

| Pyridine (B92270) | Thiadiazolyl-linked | 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine, substituted acids, HATU, DIPEA, DCM, overnight | Formation of amide derivatives linking a thiadiazole to a pyridine core. | researchgate.net |

Synthesis of Sulfonamide Derivatives

The sulfonamide group is a key pharmacophore found in numerous therapeutic agents. Its incorporation into a pyrimidine structure can significantly influence the molecule's properties. The synthesis of pyrimidine sulfonamide derivatives is an area of active investigation.

A general and efficient method for creating sulfonamides involves reacting a suitable amino-substituted pyrimidine with a sulfonyl chloride in the presence of a base. For example, a series of pyrimidine hydroxamic acids bearing a sulfonamide substituent at the fourth position has been synthesized and evaluated for anti-myeloma activity. nih.gov Similarly, novel sulfonamide derivatives featuring a piperazine (B1678402) core have been synthesized by reacting trimetazidine (B612337) with various sulfonyl chlorides in dichloromethane (B109758) with triethylamine. mdpi.com The synthesis of 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminopyridine.

The following table provides examples of synthetic conditions for preparing sulfonamide derivatives of heterocyclic compounds.

| Starting Material | Reagents | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Trimetazidine | Sulfonyl chloride, Triethylamine | Dichloromethane, 30 min | Piperazine sulfonamide | mdpi.com |

| 2-Aminopyridine | 4-Methoxybenzenesulfonyl chloride, Triethylamine | Not specified | Benzenesulfonamide | |

| 5-bromo-2-methoxypyridin-3-amine | 2,4-difluorobenzenesulfonyl chloride | Condensation | Methoxypyridine sulfonamide | nih.gov |

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of chemical syntheses, advanced techniques are increasingly being adopted. Microwave-assisted synthesis has emerged as a powerful tool in pyrimidine chemistry.

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave irradiation has become a popular method for accelerating organic reactions. tandfonline.comeurekaselect.com In pyrimidine synthesis, it offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often solvent-free conditions. tandfonline.com This technique generates rapid and intense heating of polar substances, which can dramatically shorten reaction times. tandfonline.com

The application of microwave-assisted synthesis is widespread in pyrimidine chemistry:

Biginelli Reaction: The three-component cyclocondensation reaction to form oxo- and thioxopyrimidines can be performed under microwave irradiation, with yields reported between 65–90%. tandfonline.com

Nucleophilic Substitution: The displacement of a leaving group, such as a 2-methylsulfone group on a pyrimidine ring, with various nucleophiles can be achieved in very short reaction times with excellent yields using microwave heating. acs.org The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines is also effectively promoted by microwaves. rsc.org

Multicomponent Reactions: The one-pot synthesis of complex fused-ring systems, such as tetrahydropyrimido[4,5-b]quinolinones, is facilitated by microwave irradiation, featuring shorter reaction times and higher yields. semanticscholar.org

Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives: Microwave-assisted synthesis has been successfully used to prepare various 2-amino-4-chloro-pyrimidine derivatives by reacting the starting material with different substituted amines at 120–140 °C for 15–30 minutes. nih.govnih.gov

The table below highlights the advantages of microwave-assisted synthesis compared to conventional methods for preparing pyrimidine derivatives.

| Reaction Type | Key Advantages of Microwave Synthesis | Example | Reference |

|---|---|---|---|

| Biginelli Reaction | Rapid reaction rates, simplicity, solvent-free conditions, ease of work-up. | Synthesis of oxo- and thioxopyrimidines with 65-90% yields. | tandfonline.com |

| Nucleophilic Substitution | Excellent yields in very short reaction times (e.g., 10 min at 200 °C). | Displacement of a 2-methylsulfone group with various nucleophiles. | acs.org |

| Multicomponent Reaction | Shorter reaction time, higher product yield, easy purification. | Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. | semanticscholar.org |

| Nucleophilic Substitution | Reaction times of 15-30 minutes at 120-140 °C. | Synthesis of 2-amino-4-chloro-pyrimidine derivatives. | nih.govnih.gov |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-methoxy-N,N-dimethylpyrimidin-2-amine by providing detailed information about the chemical environment of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Pyrimidine (B1678525) Ring and Substituents

¹H-NMR spectroscopy is employed to identify the distinct proton environments within the this compound molecule. The analysis, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic chemical shifts (δ) for the protons on the pyrimidine ring and its substituents. While specific data for this exact compound is not widely published, related structures provide insight into the expected spectral regions for these protons. For instance, in similar pyrimidine derivatives, the protons of the pyrimidine ring are expected to appear in the aromatic region of the spectrum. The protons of the methoxy (B1213986) group (-OCH₃) would likely produce a singlet peak, while the protons of the N,N-dimethylamino group (-N(CH₃)₂) would also generate a distinct singlet.

| Proton Environment | Expected Chemical Shift (δ) in ppm |

| Pyrimidine Ring Protons | Aromatic Region |

| Methoxy Protons (-OCH₃) | Singlet |

| N,N-dimethylamino Protons (-N(CH₃)₂) | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic environment of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Pyrimidine Backbone and Functional Groups

| Carbon Environment | Expected Chemical Shift (δ) in ppm |

| Pyrimidine Ring Carbons | Aromatic/Heterocyclic Region |

| Methoxy Carbon (-OCH₃) | Aliphatic Region |

| N,N-dimethylamino Carbons (-N(CH₃)₂) | Aliphatic Region |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key functional groups and their expected vibrational frequencies include the C-O stretching of the methoxy group, C-N stretching of the dimethylamino group, and characteristic vibrations of the pyrimidine ring. The presence of these specific absorption bands in the IR spectrum serves as strong evidence for the compound's structure. For instance, studies on similar pyrimidine derivatives have shown characteristic peaks for these functional groups. researchgate.netijera.comresearchgate.netmdpi.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C-O Stretch (Methoxy) | 1250-1000 |

| C-N Stretch (Dimethylamino) | 1250-1020 |

| Pyrimidine Ring Vibrations | Multiple bands in the fingerprint region |

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical method used to assess the purity of this compound and to monitor the progress of its synthesis. rsc.org In TLC, the compound is spotted on a stationary phase, such as a silica (B1680970) gel plate, and a mobile phase (a solvent or mixture of solvents) is allowed to ascend the plate. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions. A pure compound should ideally show a single spot on the TLC plate. The technique is also invaluable for observing the conversion of reactants to products during a chemical reaction.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's molecular formula, which for this compound is C₇H₁₁N₃O. scbt.com A close correlation between the experimental and theoretical values provides strong evidence for the empirical formula and, by extension, the molecular formula of the synthesized compound, thus confirming its elemental composition. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-cancer therapy.

Molecular docking simulations are employed to estimate the binding affinity of ligands to biological targets. In the context of pyrimidine (B1678525) derivatives, which are often investigated as kinase inhibitors, VEGFR-2 is a common target. nih.gov The process involves preparing the 3D structure of the VEGFR-2 kinase, often obtained from the Protein Data Bank (PDB), and then computationally placing the ligand into the active site to calculate a scoring function, which represents the binding affinity. nih.govnih.gov

While specific binding affinity data for 4-methoxy-N,N-dimethylpyrimidin-2-amine is not extensively published, studies on analogous pyrimidine structures targeting VEGFR-2 are common. nih.gov These studies help in understanding the potential of this class of compounds as inhibitors. The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-receptor complex; a lower value suggests a stronger and more stable interaction. For instance, docking studies of various pyrimidine and related heterocyclic derivatives against VEGFR-2 have shown binding scores indicating stable interactions, suggesting they could act as inhibitors. nih.govnih.gov

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions within the receptor's binding cavity. For inhibitors targeting the ATP-binding site of VEGFR-2 kinase, several key amino acid residues are known to be crucial for molecular recognition. nih.gov

Analysis of docked pyrimidine derivatives reveals that interactions are typically dominated by hydrogen bonds and hydrophobic interactions. nih.govnih.gov Key residues in the VEGFR-2 active site that frequently interact with inhibitors include:

Hydrogen Bond Acceptors/Donors: Residues like the glutamate (B1630785) (GLU) and aspartate (ASP) in the hinge region are critical. For example, interactions with GLU833 and ASP1044 have been observed in docking studies of potent inhibitors. nih.gov

Hydrophobic Interactions: The binding pocket contains several hydrophobic residues. Interactions with valine (V), leucine (B10760876) (L), isoleucine (I), and cysteine (C) residues are common. nih.gov

| Amino Acid Residue | Type of Interaction | Significance in VEGFR-2 Binding |

|---|---|---|

| ASP1044 | Hydrogen Bond | Forms a key hydrogen bond with the hinge region of the kinase. nih.gov |

| CYS919 | Hydrogen Bond | Another important residue in the hinge region for hydrogen bonding. |

| GLU885 | Hydrogen Bond | Often interacts with the donor/acceptor groups on the ligand. |

| LEU840 | Hydrophobic | Contributes to the hydrophobic pocket that accommodates the ligand. |

| VAL899 | Hydrophobic | Forms part of the hydrophobic enclosure for the inhibitor. nih.gov |

| ILE1044 | Hydrophobic | Provides additional hydrophobic contacts, enhancing binding affinity. nih.gov |

For this compound, the pyrimidine core, the methoxy (B1213986) group, and the dimethylamino group would be expected to form a network of these interactions within the VEGFR-2 binding cavity.

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are performed to understand the electronic structure and intrinsic properties of a molecule.

Geometry optimization calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. pjbmb.org.pk For this compound, these calculations would determine the precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules like this compound, the electron-donating methoxy and dimethylamino groups are expected to raise the HOMO energy level, while the electron-withdrawing pyrimidine ring would lower the LUMO energy. This facilitates intramolecular charge transfer, a common feature in such push-pull systems. frontiersin.orgmaterialsciencejournal.org

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability; higher energy means a better electron donor. |

| LUMO Energy | Indicates electron-accepting capability; lower energy means a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Represents chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

Theoretical vibrational frequency calculations, typically performed using DFT methods, predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and the nature of the chemical bonds. materialsciencejournal.org

For this compound, these calculations would predict characteristic vibrational modes for its functional groups:

C-H stretching from the methyl and aromatic pyrimidine groups.

C-O stretching from the methoxy group.

C-N stretching from the dimethylamino group and the pyrimidine ring.

Ring vibrations of the pyrimidine core.

A strong correlation between the theoretical and experimental spectra provides high confidence in the synthesized compound's identity and structure. nih.govmaterialsciencejournal.org

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to identify the key molecular features responsible for a compound's biological effects. Computational approaches have revolutionized SAR studies by enabling the rapid evaluation of a large number of molecules and providing a rational basis for the design of new, more active compounds. For substituted pyrimidine derivatives, including analogs of this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and 3D-QSAR are extensively employed.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use a variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of untested compounds. nih.gov For instance, studies on pyrimidine derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy, have utilized QSAR to identify crucial descriptors influencing their inhibitory potency. nih.govnih.gov

Molecular docking simulations provide a virtual model of the interaction between a ligand, such as a this compound analog, and its target protein at the atomic level. This allows researchers to visualize the binding mode, identify key amino acid residues involved in the interaction, and predict the binding affinity. Such insights are invaluable for optimizing the ligand's structure to improve its fit and, consequently, its activity. For example, docking studies on pyrimidine-based inhibitors have been instrumental in understanding their binding to the active sites of various kinases, such as epidermal growth factor receptor (EGFR) and c-Src. nih.govaip.org

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by creating a three-dimensional grid around a set of aligned molecules to map the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. rsc.org The resulting contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. rsc.org

While direct computational SAR studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous pyrimidine derivatives provide a strong framework for predicting its SAR. The following data tables, based on published research on various substituted pyrimidine series, illustrate the types of data generated and the insights gained from such computational studies.

Research Findings from Computational SAR Studies of Substituted Pyrimidines

The following tables summarize findings from various computational studies on pyrimidine derivatives, highlighting the impact of different substituents on their biological activities. These examples serve as a guide to understanding the potential SAR of this compound.

Table 1: QSAR Analysis of Pyrimidine Derivatives as VEGFR-2 Inhibitors nih.govnih.gov

This table is based on a study that developed QSAR models for a series of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors.

| Compound ID | Experimental pIC50 | Predicted pIC50 (MLR Model) | Predicted pIC50 (ANN Model) | Key Descriptors Influencing Activity |

| Compound 1 | 7.30 | 7.15 | 7.28 | Molecular weight, LogP, Number of hydrogen bond donors |

| Compound 5 | 8.10 | 8.05 | 8.11 | Topological polar surface area, Number of rotatable bonds |

| Compound 12 | 6.85 | 6.92 | 6.88 | Molar refractivity, Balaban index |

| Compound 21 | 7.88 | 7.79 | 7.85 | Wiener index, Kier shape index |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration. MLR stands for Multiple Linear Regression, and ANN for Artificial Neural Network.

The results indicated that both linear (MLR) and non-linear (ANN) models could effectively predict the activity of these compounds, with the ANN model showing superior predictive power. nih.govnih.gov The identified descriptors suggest that properties like molecular size, lipophilicity, and polarity play a significant role in the VEGFR-2 inhibitory activity of these pyrimidine derivatives.

Table 2: Molecular Docking Insights for Pyrimidine-Based EGFR Inhibitors nih.gov

This table conceptualizes the typical output from molecular docking studies on pyrimidine derivatives targeting the EGFR kinase domain.

| Compound Analog | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions | Hydrophobic Interactions |

| Analog A (with methoxy group) | -8.5 | Met793, Leu718, Gly796 | Forms H-bond with Met793 backbone | Interacts with Leu718, Val726, Ala743 |

| Analog B (with ethoxy group) | -8.9 | Met793, Leu718, Cys797 | Forms H-bond with Met793 and Cys797 | Enhanced hydrophobic interactions with Leu844 |

| Analog C (with dimethylamino group) | -7.9 | Asp855, Met793 | Forms salt bridge with Asp855 | Interacts with Leu718, Phe856 |

| Analog D (with methylamino group) | -8.2 | Met793, Thr790 | Forms H-bond with Met793 and Thr790 | Interacts with Leu718, Ala743 |

Table 3: 3D-QSAR Contour Map Analysis for Pyrimidine Derivatives rsc.org

This table summarizes the interpretation of CoMFA and CoMSIA contour maps from a hypothetical 3D-QSAR study on a series of pyrimidine analogs.

| Field Type | Favorable Region (Color) | Interpretation for Activity Enhancement | Unfavorable Region (Color) | Interpretation for Activity Decrease |

| Steric (CoMFA) | Green | Bulkier substituents are favored near the 4-methoxy group. | Yellow | Bulky groups are disfavored near the N,N-dimethylamino group. |

| Electrostatic (CoMFA) | Blue | Electron-donating groups are preferred at the 5-position of the pyrimidine ring. | Red | Electron-withdrawing groups are detrimental at the 5-position. |

| Hydrophobic (CoMSIA) | Yellow | Increased hydrophobicity is beneficial around the pyrimidine core. | White | Hydrophilic groups decrease activity in this region. |

| H-Bond Donor (CoMSIA) | Cyan | A hydrogen bond donor is required for interaction with a specific residue near the 2-amino position. | Purple | A hydrogen bond donor in this region clashes with the receptor. |

| H-Bond Acceptor (CoMSIA) | Magenta | A hydrogen bond acceptor at the 4-position enhances binding affinity. | Red | An acceptor group here leads to steric hindrance. |

The insights from such 3D-QSAR models provide a detailed roadmap for designing new analogs of this compound with potentially improved biological activity by suggesting specific structural modifications.

Investigation of Biological Activities in Vitro and in Silico Studies

Antiangiogenic Potential (In Silico Studies)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). bohrium.combelnauka.by Consequently, inhibiting VEGFR-2 is a major strategy in modern cancer therapy. bohrium.comresearchgate.net

While direct molecular docking studies for 4-methoxy-N,N-dimethylpyrimidin-2-amine were not identified in the reviewed literature, the broader class of pyrimidine (B1678525) derivatives has been extensively studied as potential VEGFR-2 inhibitors. nih.govnih.gov In silico molecular docking simulations are frequently used to predict the binding affinity and interaction patterns of candidate molecules within the ATP-binding site of the VEGFR-2 kinase domain. researchgate.neteurjchem.com

Studies on various substituted pyrimidines demonstrate that the pyrimidine scaffold can be effectively accommodated within the receptor's active site. nih.gov These compounds are often designed to form crucial hydrogen bond interactions with key amino acid residues, such as Cys917 in the hinge region of the receptor, which is a critical feature for potent inhibition. researchgate.net For instance, research on novel series of nicotinamide (B372718) nih.gov and 4-amino-2-thiopyrimidine derivatives nih.gov has shown promising VEGFR-2 inhibitory activity in the nanomolar to submicromolar range, underscoring the potential of the pyrimidine core for developing new antiangiogenic agents. The design of these inhibitors often involves a spacer moiety to occupy the gatekeeper region and a hydrophobic component to fit into the back pocket of the enzyme. researchgate.netnih.gov

Antimicrobial Activities (In Vitro Studies)

The rise of antimicrobial resistance necessitates the discovery of new chemical entities effective against pathogenic bacteria and fungi. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activity. innovareacademics.in

No specific in vitro studies detailing the antibacterial activity of this compound against Staphylococcus aureus, Escherichia coli, or Proteus mirabilis were found in the reviewed literature. However, the pyrimidine nucleus is a common feature in many compounds screened for antibacterial efficacy. innovareacademics.in Numerous studies report that various substituted pyrimidine derivatives show inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. mirabilis) bacteria. bohrium.combelnauka.byinnovareacademics.inias.ac.in The antibacterial potential of these derivatives is often influenced by the nature and position of substituents on the pyrimidine ring. innovareacademics.in For example, modified pyrimidine nucleosides have been shown to inhibit the growth of E. coli and P. mirabilis. bohrium.combelnauka.by

Research has been conducted on the antifungal properties of compounds structurally related to this compound. A study on 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine and other similar derivatives investigated their biological activity against fungal species such as Aspergillus terreus and Aspergillus niger.

The findings indicated that these dimethylpyrimidine derivatives possess antifungal properties. Notably, Aspergillus terreus was found to be more affected by the tested compounds compared to Aspergillus niger. innovareacademics.in One of the derivatives, 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, demonstrated a greater effect than the other synthesized compounds. innovareacademics.in The results suggest that these synthesized dimethylpyrimidine derivatives are biologically active and hold potential for development as antifungal agents. innovareacademics.inias.ac.in

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Fungi | Activity |

| 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine and related derivatives | Aspergillus terreus | More susceptible compared to A. niger innovareacademics.in |

| 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine and related derivatives | Aspergillus niger | Less susceptible compared to A. terreus innovareacademics.in |

| 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine | Aspergillus species | Showed the highest effect among the tested derivatives innovareacademics.in |

Anticancer and Cytotoxicity Investigations (In Vitro and In Silico Studies)

The pyrimidine scaffold is a key component in several established anticancer drugs, which has spurred further investigation into new derivatives for their potential as cytotoxic and antiproliferative agents.

Specific in silico predictions for the anticancer potential of this compound were not available in the reviewed scientific literature. However, computational methods are increasingly vital in the early stages of drug discovery to predict the potential efficacy and mechanism of action of new compounds. For pyrimidine derivatives, in silico techniques such as molecular docking are commonly used to evaluate their potential as inhibitors of various cancer-related targets, including protein kinases like VEGFR-2. researchgate.net These studies help in prioritizing compounds for synthesis and further in vitro testing. The general success of pyrimidine-containing compounds in oncology suggests that derivatives like this compound could be interesting subjects for future in silico anticancer evaluations.

Cell Growth Inhibition and Cytotoxicity against Human Tumor Cell Lines (general pyrimidine derivatives)

The scaffold of pyrimidine is a component of various compounds that exhibit a wide range of pharmacological activities, including anticancer properties. nih.gov Researchers have synthesized and evaluated numerous pyrimidine derivatives for their potential as anticancer agents.

In one study, a series of novel pyrimidine derivatives were designed and their in vitro antitumor activity was assessed against several human cancer cell lines, including colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic leukemia (THP-1). nih.gov The results indicated that all the tested compounds demonstrated inhibitory activity on the proliferation of all these cancer cell lines. nih.gov Notably, some compounds showed a stronger effect on the doxorubicin-resistant colon cancer cell line than doxorubicin (B1662922) itself. nih.gov For instance, at a concentration of 20 µM, one compound exhibited an approximate 8% cytotoxic effect on CCRF-CEM cells, while another showed a statistically significant cytotoxic effect on A549 cells in the 10–20 µM range. nih.gov A slight cytotoxic effect was also observed for two other compounds on MCF-7 cells at 20 µM. nih.gov

Another study focused on new pyrimidine derivatives linked to thiophene, pyrazole, and thiazole (B1198619) moieties. These compounds were screened for their in vitro antitumor activity against hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. bohrium.com Several of these synthesized compounds displayed significant therapeutic activity. bohrium.com

Furthermore, a series of novel hydrazinylpyrimidines, pyrazolylpyrimidines, and 3-amino[3,4-d]pyrazolopyrimidines were synthesized and evaluated for their in vitro cytotoxic activity against 60 human tumor cell lines by the National Cancer Institute (NCI). researchgate.net Two derivatives, 5d and 7c, were identified as the most potent against the colon cancer cell line KM12, with IC50 values of 1.73 µM and 1.21 µM, respectively. researchgate.net These values indicated a high selectivity index when compared to the standard drug 5-fluorouracil (B62378) (5-FU). researchgate.net

In a separate investigation, new indazol-pyrimidine derivatives were synthesized and evaluated for their anticancer activity against MCF-7, A549, and Caco2 human cancer cell lines. mdpi.com Five of the novel compounds demonstrated significant cytotoxic inhibitory activity against the MCF-7 cell line, with IC50 values ranging from 1.629 µM to 4.798 µM, which were more potent than the reference drug. mdpi.com

The table below summarizes the cytotoxic activity of selected pyrimidine derivatives against various human tumor cell lines.

| Compound Class | Cell Line | Activity | Reference |

| Pyrimidine Derivatives | CCRF-CEM | ~8% cytotoxicity at 20 µM | nih.gov |

| Pyrimidine Derivatives | A549 | Significant cytotoxicity at 10-20 µM | nih.gov |

| Pyrimidine Derivatives | MCF-7 | Slight cytotoxicity at 20 µM | nih.gov |

| Hydrazinylpyrimidines | KM12 (Colon) | IC50 = 1.73 µM | researchgate.net |

| Pyrazolylpyrimidines | KM12 (Colon) | IC50 = 1.21 µM | researchgate.net |

| Indazol-pyrimidines | MCF-7 (Breast) | IC50 range: 1.629 - 4.798 µM | mdpi.com |

Antiviral Activities (In Vitro Studies)

Pyrimidine analogues have been a significant area of research in the development of antiviral agents. Their structural similarity to natural nucleosides allows them to interfere with viral replication processes. youtube.com

Herpesvirus Replication:

Several studies have demonstrated the in vitro activity of pyrimidine analogues against various herpesviruses. One study synthesized and examined twenty 2-thiopyrimidine nucleoside analogues for their inhibitory activity against herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), and human cytomegalovirus (HCMV). nih.gov The results showed that 2'-deoxy-5-iodo-2-thiouridine was particularly potent against HSV. nih.gov The cytotoxicity of these 2-thio-pyrimidine nucleoside analogues was found to be less than their 2-oxy-congeners. nih.gov

Another class of compounds, phosphonylmethoxyalkyl derivatives of pyrimidines, has also been evaluated for antiviral properties. nih.gov Specifically, (S)-HPMPC (a cidofovir (B1669016) analogue) was found to be a potent inhibitor of CMV replication. nih.gov Generally, the 3-hydroxy-2-phosphonylmethoxypropyl (HPMP) derivatives of pyrimidines were more effective against VZV and CMV than the 2-phosphonylmethoxyethyl (PME) derivatives. nih.gov

The table below presents the in vitro antiviral activity of selected pyrimidine analogues against herpesviruses.

| Compound | Virus | Activity | Reference |

| 2'-deoxy-5-iodo-2-thiouridine | HSV-1, HSV-2 | Potent | nih.gov |

| (S)-HPMPC | CMV | Potent | nih.gov |

HIV Replication:

In the context of Human Immunodeficiency Virus (HIV), certain pyrimidine analogues have shown significant antiretroviral activity. The 2-phosphonylmethoxyethyl (PME) derivatives of pyrimidines, while less active against herpesviruses, demonstrated marked and selective activity against HIV. nih.gov Vicriviroc, a pyrimidine CCR5 entry inhibitor, has been developed to block the entry of HIV-1 into host cells. wikipedia.org It acts as a noncompetitive allosteric antagonist of the CCR5 receptor, preventing the binding of the viral envelope glycoprotein (B1211001) gp120. wikipedia.org

Emerging Applications and Interdisciplinary Research

Role in Material Science Applications

The unique electronic and structural characteristics of the pyrimidine (B1678525) core make it a promising scaffold for the development of advanced materials. While direct applications of 4-methoxy-N,N-dimethylpyrimidin-2-amine in material science are not yet widely documented, the properties of related pyrimidine derivatives highlight its potential, particularly in the field of nonlinear optics (NLO).

Nonlinear optical materials are crucial for a range of technologies, including optical data storage, optical computing, and telecommunications. The efficacy of these materials often relies on molecules with a "push-pull" electronic structure, where electron-donating and electron-withdrawing groups are attached to a π-conjugated system. The pyrimidine ring, being π-deficient and electron-withdrawing, is an ideal core for creating such molecules.

A recent study investigated the NLO properties of a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS). nih.gov This compound exhibited significant third-order nonlinear susceptibility, suggesting its potential for use in advanced optical devices. nih.gov The structural features of PMMS, particularly the substituted pyrimidine ring, are key to its NLO response.

Another related compound, 2-amino-4,6-dimethoxypyrimidine, has shown promise in material science applications, including NLO devices and as a component in polymer electrolytes for dye-sensitized solar cells (DSSCs). The methoxy (B1213986) groups in this molecule act as electron donors, enhancing its electronic properties.

Given these findings, it is plausible that this compound could also exhibit interesting NLO properties. The presence of the electron-donating methoxy and N,N-dimethylamino groups attached to the electron-withdrawing pyrimidine ring creates a push-pull system that is a prerequisite for NLO activity.

Table 1: Comparison of this compound with Related Compounds in Material Science

| Compound Name | Structure | Reported/Potential Application |

| This compound | C₇H₁₁N₃O | Potential for NLO applications |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | C₁₈H₂₁FN₄O₃S | Nonlinear Optical (NLO) devices nih.gov |

| 2-amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | NLO devices, Dye-sensitized solar cells (DSSCs) |

Potential in Agrochemical Development (e.g., Herbicidal Activities of Related Pyrimidine Sulfonamides)

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. Many commercial herbicides are based on pyrimidine or fused pyrimidine ring systems. These compounds often act by inhibiting essential plant enzymes, leading to weed death.

Phenylpyrimidine derivatives, a class of compounds that includes structures with a phenyl group attached to the pyrimidine ring, have been extensively studied for their herbicidal activity. thepharmajournal.com Research has shown that substitutions on both the phenyl and pyrimidine rings can significantly influence the herbicidal efficacy and spectrum of activity. For instance, a study on a series of highly functionalized pyrimidine derivatives, including those with methoxy substituents, demonstrated noticeable pre-emergent herbicidal activities against Raphanus sativus (radish). thepharmajournal.com The study highlighted that the herbicidal activity of these derivatives is attributed to their ability to inhibit specific enzymes involved in plant growth and development. thepharmajournal.com

Furthermore, pyrimidine derivatives often serve as key intermediates in the synthesis of more complex herbicidal molecules. For example, pyrimidine-based sulfonamides are a known class of herbicides. scbt.com The synthesis of these complex herbicides often starts from simpler, functionalized pyrimidine building blocks.

Given the structural similarities to known herbicidally active pyrimidine derivatives, this compound represents a valuable synthon for the development of new agrochemicals. The methoxy and dimethylamino groups can be strategically modified to optimize activity, selectivity, and environmental fate.

Table 2: Herbicidal Activity of Selected Pyrimidine Derivatives

| Compound Type | Target Weeds | Activity Level | Reference |

| Phenylpyrimidine-5-carboxylate derivatives | Raphanus sativus | Noticeable pre-emergent activity | thepharmajournal.com |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (Agrostis stolonifera) | Good activity, with some compounds matching commercial herbicides | semanticscholar.org |

| 1,2,4-Triazole derivatives with a pyrimidine moiety | Brassica campestris, Cucumis sativus, Medicago sativa | Good activity, with 100% inhibition at 100 mg•L⁻¹ for some compounds | researchgate.net |

Catalytic Applications and Mechanistic Insights

Substituted pyrimidines and other nitrogen-containing heterocycles have emerged as versatile catalysts in a variety of organic transformations. Their ability to act as Lewis bases, hydrogen bond donors or acceptors, and ligands for metal catalysts makes them valuable tools for synthetic chemists.

While the catalytic activity of this compound has not been specifically detailed in the literature, the catalytic roles of related structures provide strong indications of its potential. For example, various catalysts have been employed in the synthesis of pyrimidine derivatives themselves, highlighting the interaction of pyrimidine structures with catalytic systems. Niobium(V) chloride (NbCl₅) has been used as a catalyst for the synthesis of polysubstituted pyrimidines from terminal alkynes and benzonitrile. wjarr.com In another example, choline (B1196258) hydroxide (B78521), a green and recyclable catalyst, has been used for the synthesis of substituted pyrimidines. mdpi.com

The N,N-dimethylamino group present in this compound is a key feature found in the well-known catalyst 4-Dimethylaminopyridine (DMAP). DMAP and its derivatives are highly efficient catalysts for a wide range of reactions, including acylation, esterification, and the synthesis of various heterocyclic compounds. The catalytic activity of DMAP is attributed to the ability of the dimethylamino group to act as a potent nucleophile. This suggests that this compound could potentially exhibit similar catalytic activity, with the pyrimidine ring system modulating its reactivity and selectivity.

Table 3: Catalysts Used in Pyrimidine Synthesis and Related Reactions

| Catalyst | Reaction Type | Reference |

| Niobium(V) chloride (NbCl₅) | Synthesis of polysubstituted pyrimidines | wjarr.com |

| Choline hydroxide | [3+3] annulation–oxidation for pyrimidine synthesis | mdpi.com |

| Piperidine | [4+2]-B cyclocondensation for 6-aminopyrimidine synthesis | mdpi.com |

| Trifluoroacetic acid (TFA) | Aldol condensation for (E,E)-4,6-bis(styryl)-pyrimidines synthesis | mdpi.com |

| Copper | Tandem reaction for sulfonamide pyrimidine derivative synthesis | mdpi.com |

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Pyrimidine (B1678525) Scaffolds with Enhanced Biological Activity

The synthesis of novel pyrimidine derivatives is a highly active area of research, driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles. rjptonline.orgmdpi.comresearchgate.net The core structure of 4-methoxy-N,N-dimethylpyrimidin-2-amine offers several avenues for chemical modification to generate diverse libraries of new analogs.

Future synthetic efforts could focus on modifications at various positions of the pyrimidine ring. For instance, substitution at the C5 and C6 positions can significantly influence biological activity. nih.gov The introduction of various functional groups, such as halogens, alkyl chains, or aryl moieties, can modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets.

Moreover, the amine and methoxy (B1213986) groups of this compound are amenable to further chemical transformations. The N,N-dimethylamino group can be replaced with other substituted amines, including cyclic amines or those bearing pharmacophoric features. nih.gov The methoxy group at the C4 position can be substituted with other alkoxy groups, aryloxy groups, or converted to a hydroxyl group to explore different hydrogen bonding interactions. nih.gov

A variety of synthetic methodologies can be employed for the creation of these novel pyrimidine scaffolds. Classical methods often involve the condensation of a 1,3-dicarbonyl compound with a guanidine (B92328) or urea (B33335) derivative. chemicalbook.com More modern approaches, such as transition-metal-catalyzed cross-coupling reactions, can be utilized to introduce diverse substituents with high efficiency and regioselectivity. orientjchem.org

| Compound ID | Scaffold | Key Modifications from this compound | Potential Synthetic Strategy |

| Analog A | 5-Bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine | Bromination at C5 position | Electrophilic bromination |

| Analog B | 4-(Phenoxy)-N,N-dimethylpyrimidin-2-amine | Replacement of methoxy with phenoxy group | Nucleophilic aromatic substitution |

| Analog C | 4-Methoxy-N-methyl-N-benzylpyrimidin-2-amine | Variation of the N,N-dimethylamino group | Reductive amination or N-alkylation |

| Analog D | 4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine | Introduction of a second methoxy group at C5 | Multi-step synthesis from a substituted precursor |

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry plays an indispensable role in modern drug discovery by accelerating the identification and optimization of lead compounds. For pyrimidine derivatives, a range of computational techniques can be applied to predict their biological activities and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of pyrimidine derivatives and their biological activity. By analyzing a dataset of known active and inactive compounds, QSAR models can identify key molecular descriptors that govern the desired pharmacological effect. These models can then be used to predict the activity of virtual compounds before their synthesis, saving time and resources.

Molecular docking simulations are another powerful tool for understanding the binding mode of pyrimidine derivatives to their biological targets. By predicting the preferred orientation and interactions of a ligand within the active site of a protein, docking studies can provide valuable insights for structure-based drug design. For example, docking could be used to predict how analogs of this compound might bind to the ATP-binding pocket of various kinases. nih.gov

Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the protein-ligand complex, offering a more realistic representation of the binding event and allowing for the calculation of binding free energies. These advanced computational methods can significantly de-risk the drug discovery process and enhance the probability of success.

| Computational Method | Application for Pyrimidine Derivatives | Potential Outcome |

| QSAR | Predicting anticancer activity based on molecular descriptors. | Identification of key structural features for cytotoxicity. |

| Molecular Docking | Simulating the binding of analogs to kinase active sites. | Prioritization of compounds for synthesis based on predicted binding affinity. |

| Molecular Dynamics | Analyzing the stability of the protein-ligand complex over time. | Understanding the dynamic nature of binding and refining lead compounds. |

Exploration of New Biological Targets and Mechanisms of Action

The pyrimidine scaffold is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. orientjchem.orgwikipedia.org While the specific biological targets of this compound are yet to be elucidated, its structural similarity to known bioactive molecules suggests several potential avenues for investigation.

A primary area of interest is the inhibition of protein kinases. The 2-aminopyrimidine (B69317) core is a well-established pharmacophore for kinase inhibitors, and many approved drugs and clinical candidates are based on this scaffold. nih.gov High-throughput screening of this compound and its analogs against a panel of kinases could reveal novel inhibitors of therapeutically relevant targets in oncology, immunology, and other disease areas.

Beyond kinases, pyrimidine derivatives have shown activity against a variety of other targets. For example, some pyrimidines act as antagonists of chemokine receptors like CCR5, which is involved in HIV entry into cells. wikipedia.org Others have demonstrated antimicrobial, anti-inflammatory, and neuroprotective effects. orientjchem.orgrjptonline.orgresearchgate.net A comprehensive biological profiling of this compound and its derivatives could uncover unexpected and valuable therapeutic applications.

Investigating the mechanism of action of any identified bioactive compounds is crucial. This can involve a combination of techniques, including cell-based assays, Western blotting to assess changes in protein expression and phosphorylation, and transcriptomic analysis to understand the global changes in gene expression induced by the compound.

Development of Structure-Based Drug Design Strategies for Potent Analogues

Once a promising biological target for this compound or its analogs has been identified and structurally characterized, structure-based drug design (SBDD) becomes a powerful strategy for lead optimization. SBDD relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy, to guide the design of more potent and selective inhibitors.

By visualizing the binding pocket of the target, medicinal chemists can design modifications to the pyrimidine scaffold that enhance binding affinity through specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. For example, if the methoxy group of this compound is found to be in a suboptimal position, SBDD can guide the selection of a more suitable substituent.

Fragment-based drug discovery (FBDD) is another SBDD approach that could be applied. This involves screening small, low-complexity molecules (fragments) that bind to the target protein. The structural information from these fragment-protein complexes can then be used to "grow" or "link" the fragments into more potent, drug-like molecules. The 2-aminopyrimidine core itself can be considered a privileged fragment that can be elaborated upon using this strategy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-methoxy-N,N-dimethylpyrimidin-2-amine, and how are key reaction parameters optimized?

- Answer : Synthesis involves sequential functionalization of the pyrimidine core. The methoxy group at position 4 is introduced via nucleophilic substitution (e.g., replacing a chloro group with sodium methoxide in DMF at 80–100°C). The dimethylamino group at position 2 is typically installed by alkylating a primary amine intermediate using methyl iodide and a base like LiHMDS. Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), reaction time (12–24 hours for complete substitution), and purification via column chromatography (e.g., petroleum ether/ethyl acetate 4:1) . Yield optimization requires careful temperature control and intermediate characterization (e.g., TLC monitoring).

Q. Which spectroscopic techniques are prioritized for structural confirmation, and how are functional groups distinguished?

- Answer :

- 1H/13C NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm, while dimethylamino protons resonate as a singlet near δ 2.8–3.2 ppm. The pyrimidine ring carbons are identified at δ 150–170 ppm in 13C NMR .

- Mass Spectrometry : ESI-TOF confirms the molecular ion ([M+H]+) with a mass matching C8H12N3O (calc. 166.10 g/mol).

- IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and C-N (1350–1000 cm⁻¹) validate substituents. highlights the use of HRMS and 2D NMR (COSY, HSQC) for analogous pyrimidines .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further derivatization reactions?

- Answer : The electron-donating methoxy (position 4) and dimethylamino (position 2) groups direct electrophilic substitutions. Computational studies (e.g., DFT) reveal increased electron density at positions 5 and 6, favoring reactions like nitration or halogenation at these sites. Experimental validation via bromination (using NBS in CCl4) shows preferential substitution at position 5, as observed in structurally similar pyrimidines in . Resonance effects from the dimethylamino group further modulate reactivity, necessitating kinetic vs. thermodynamic control studies.

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

- Answer : Discrepancies often stem from assay variability (e.g., cell line differences) or impurity artifacts. Solutions include:

- Orthogonal Assays : Validate target engagement using enzymatic assays (e.g., fluorescence polarization) and cellular models (e.g., HEK293 transfection).

- Analytical Rigor : Ensure >95% purity via HPLC and quantify trace impurities by qNMR.

- Structural Confirmation : X-ray crystallography or NOESY NMR to rule out conformational isomers. emphasizes multi-assay validation for COX-2 inhibitors, a framework applicable here .

Q. How can computational models predict pharmacokinetic properties and guide structural optimization?

- Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. Substituent modifications (e.g., fluorination at position 6) improve metabolic stability by reducing CYP450 metabolism.

- Molecular Docking : Simulations with target proteins (e.g., kinases) identify key hydrogen bonds (e.g., between methoxy oxygen and Arg residues). used docking to optimize dimethoxypyrimidine derivatives for binding affinity .

Methodological Challenges

Q. What are the challenges in achieving enantiomeric purity for chiral analogs, and which resolution techniques are effective?

- Answer : Racemization during alkylation or amination steps is a key hurdle. Techniques include:

- Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol mobile phases.

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers, achieving >98% ee. achieved enantiopure dimethoxypyrimidines via asymmetric hydrogenation with chiral catalysts .

Q. How do reaction conditions (e.g., solvent, catalyst) impact scalability for multi-step syntheses?

- Answer : Transitioning from batch to flow chemistry improves scalability. For example, ’s use of DMF/K2CO3 at 100°C can be adapted to continuous flow reactors, reducing reaction time and byproduct formation. Catalyst screening (e.g., Pd/C for hydrogenation) enhances turnover frequency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.